![molecular formula C29H20OS B14255690 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- CAS No. 339529-21-4](/img/structure/B14255690.png)
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of catalysts. For instance, one method involves heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach uses ball-milling with catalytic indium(III) chloride, which has been shown to produce naphthopyrans in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.
化学反応の分析
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: It can oxidize alcohols to aldehydes or ketones.
Reduction: Though less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart windows and lenses.
Medicine: Research is ongoing into its potential use in drug delivery systems.
作用機序
The mechanism of action for 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- involves photoinduced ring-opening processes. Upon UV irradiation, the compound converts from a closed form to colored isomers, specifically transoid-cis and transoid-trans forms . This process involves electronic transitions and can be influenced by the presence of specific substituents, which can tune the photochromic properties of the compound .
類似化合物との比較
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the thienyl group, which can affect its reactivity and applications.
3,3-Diphenylbenzo[f]chromene: Another photochromic compound with a different structural framework, leading to variations in its photochromic behavior.
Uniqueness
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its photochromic properties and expand its range of applications. This structural feature distinguishes it from other naphthopyrans and contributes to its potential in various scientific and industrial fields .
特性
CAS番号 |
339529-21-4 |
|---|---|
分子式 |
C29H20OS |
分子量 |
416.5 g/mol |
IUPAC名 |
3,3-diphenyl-8-thiophen-2-ylbenzo[f]chromene |
InChI |
InChI=1S/C29H20OS/c1-3-8-23(9-4-1)29(24-10-5-2-6-11-24)18-17-26-25-15-13-22(28-12-7-19-31-28)20-21(25)14-16-27(26)30-29/h1-20H |
InChIキー |
HYJBUOZZCWSGSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



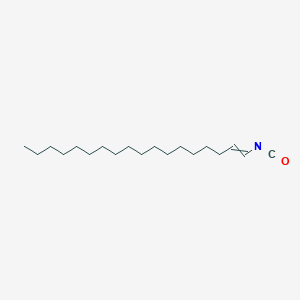
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
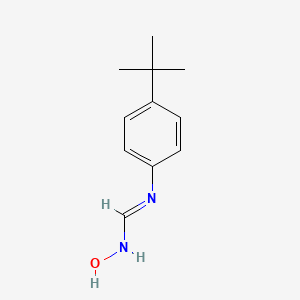
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
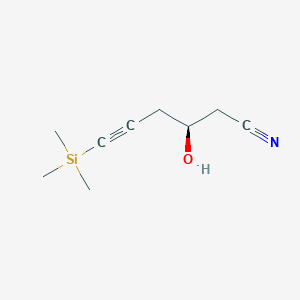
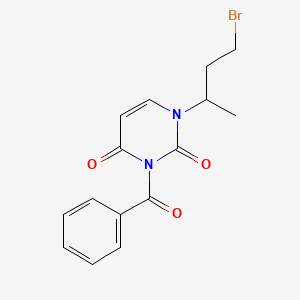
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
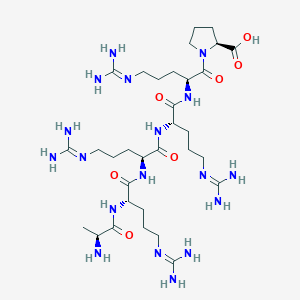
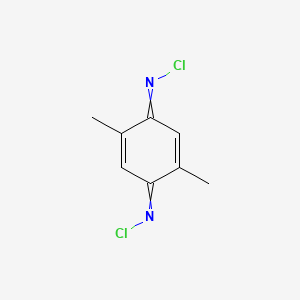
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
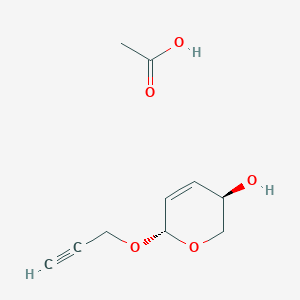
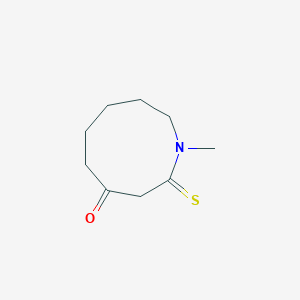
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
